molecular formula C13H15BClNO2 B581873 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile CAS No. 1212021-11-8

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B581873
CAS No.: 1212021-11-8
M. Wt: 263.528
InChI Key: AAZQJHZPPYLORA-UHFFFAOYSA-N
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Description

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester derivative featuring a benzonitrile core substituted with a chloro group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group, enabling efficient carbon-carbon bond formation in pharmaceutical and materials science applications . It is commercially available with high purity (≥98%) and is typically synthesized via palladium-catalyzed borylation of halogenated benzonitrile precursors .

Properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZQJHZPPYLORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682231
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212021-11-8
Record name 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-cyanophenylboronic acid, pinacol ester
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Preparation Methods

Reaction Mechanism and Conditions

The process follows a standard Miyaura borylation mechanism, where Pd(0) intermediates oxidative-add to the C–I bond. Subsequent transmetallation with diboron reagent and reductive elimination yield the boronic ester. Key parameters include:

  • Catalyst System : Pd(dba)₂ or PdCl₂(dppf) (1–5 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : 1,4-Dioxane or toluene

  • Temperature : 80–100°C for 12–24 hours

Under these conditions, yields typically reach 70–85%. The reaction’s efficiency depends on rigorous exclusion of oxygen and moisture to prevent catalyst deactivation and boronic acid formation.

Alternative Routes Using Pinacolborane

VulcanChem reports a modified protocol using pinacolborane (HBpin) instead of bis(pinacolato)diboron. This one-step method simplifies purification by reducing byproduct formation:

Reaction Setup

  • Substrate : 3-Chloro-5-bromobenzonitrile

  • Boron Source : HBpin (1.2 equiv)

  • Catalyst : Pd(PPh₃)₄ (3 mol%)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 60°C for 6 hours

This method achieves comparable yields (75–80%) but requires careful stoichiometric control to minimize di-borylation.

Industrial-Scale Adaptations from Patent Literature

EP3280710B1 describes a scalable process for analogous boronic esters, emphasizing solvent selection and workup procedures. While focused on 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, its principles apply broadly:

Key Process Improvements

  • Solvent System : Acetonitrile-water mixtures enhance catalyst stability and phase separation during extraction.

  • Catalyst Loading Reduction : Pd(OAc)₂ (0.5 mol%) with triphenylphosphine (1 mol%) lowers costs without compromising yield.

  • Temperature Control : Gradual heating to 80°C prevents exothermic side reactions.

Post-reaction, the product is isolated via precipitation upon cooling, achieving >95% purity after recrystallization.

Comparative Analysis of Methods

Parameter Miyaura Borylation HBpin Method Industrial Process
Yield70–85%75–80%80–90%
Reaction Time12–24 h6 h8–10 h
Catalyst CostModerateHighLow
ScalabilityLimitedModerateHigh
Byproduct FormationModerateLowMinimal

Optimization Strategies

Ligand Effects

Bulky phosphine ligands (e.g., SPhos) accelerate transmetallation, reducing reaction times by 30%. However, they increase sensitivity to oxygen.

Solvent Screening

Dimethoxyethane (DME) outperforms dioxane in reactions with electron-deficient substrates, improving yields by 5–10%.

Purification Techniques

Column chromatography remains standard, but patent methods employ aqueous washes (NaHCO₃) followed by anti-solvent precipitation (hexane/EtOAc). This reduces silica gel usage by 50%.

Challenges and Solutions

  • Hydrodeboronation : Trace acids promote boronic ester degradation. Adding 2,6-lutidine (0.1 equiv) during workup stabilizes the product.

  • Homocoupling : Excess diboron reagent increases di-aryl formation. Stoichiometric control (1.05:1 B:substrate ratio) mitigates this.

  • Catalyst Recovery : Immobilized Pd on activated carbon allows reuse for 3–5 cycles, cutting costs by 40% .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Conditions: Typically, reactions are conducted under inert atmospheres at elevated temperatures (80-120°C).

Major Products:

The primary products formed from reactions involving 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a reagent in various catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine:

    Drug Development: Serves as an intermediate in the synthesis of potential therapeutic agents.

    Bioconjugation: Utilized in the modification of biomolecules for research and diagnostic purposes.

Industry:

    Material Science: Employed in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. In Suzuki-Miyaura reactions, the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl products. The boron atom in the compound facilitates the formation of a boronate complex, which undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, CN): The chloro and cyano groups in the parent compound increase the electrophilicity of the aromatic ring, stabilizing the boronate intermediate during cross-coupling. Fluorine analogs exhibit similar reactivity but lower molecular weight .
  • However, the amino derivative (CID 68595697) shows improved solubility in polar solvents .

Positional Isomerism and Heterocyclic Analogs

  • Positional Isomers : 2-(dioxaborolan-2-yl)benzonitrile (CAS 214360-48-2) demonstrates reduced steric hindrance compared to the 5-substituted parent compound, leading to faster coupling kinetics .
  • Heterocyclic Derivatives: Replacement of the benzene ring with pyridine (e.g., 3-chloro-5-(dioxaborolan-2-yl)picolinonitrile, CAS 1220219-63-5) introduces nitrogen, enhancing coordination to transition-metal catalysts and altering regioselectivity in reactions .

Physicochemical Properties

  • Physical State : The parent compound is typically isolated as a colorless oil (62% yield) , whereas analogs like 3-methyl derivatives are crystalline solids with higher melting points .
  • Thermal Stability : The dioxaborolane ring in all analogs is stable under inert conditions but hydrolyzes in protic solvents, necessitating anhydrous handling .

Biological Activity

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile (CAS No. 1212021-11-8) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H15BClNO2
  • Molecular Weight : 263.53 g/mol
  • CAS Number : 1212021-11-8

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways through its boron-containing structure. The dioxaborolane moiety can participate in reactions typical of boronic acids, such as Suzuki coupling reactions, which are essential in organic synthesis and may also influence biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : A study demonstrated that related compounds reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, the compound showed a dose-dependent reduction in cell viability at concentrations ranging from 1 µM to 10 µM .

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory effects. Research has shown that:

  • NF-kB Pathway Modulation : The compound may inhibit NF-kB activation in monocytes stimulated with LPS (lipopolysaccharide), leading to decreased production of pro-inflammatory cytokines such as IL-6 and TNF-alpha . This suggests a potential application in treating inflammatory diseases.

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer effects of boron-containing compounds included this compound. The results indicated:

Concentration (µM)Cell Viability (%)
0100
185
560
1035

This data underscores the compound's potential as an anticancer agent through its cytotoxic effects on tumor cells.

Case Study 2: Inhibition of Inflammatory Cytokines

In another investigation focused on inflammation:

TreatmentIL-6 Production (pg/mL)
Control250
LPS500
Compound (10 µM)150

The significant reduction in IL-6 production highlights the compound's role in modulating inflammatory responses .

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The synthesis typically involves Suzuki-Miyaura cross-coupling between a halogenated benzonitrile precursor (e.g., 3-chloro-5-bromobenzonitrile) and bis(pinacolato)diboron. The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and an inert solvent (e.g., THF or dioxane) at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography or crystallization under inert conditions is critical to prevent boronate ester hydrolysis .

Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety acts as a stable boronic acid surrogate, enabling efficient transmetallation in Suzuki-Miyaura reactions. Its steric bulk enhances stability against protodeboronation while maintaining reactivity with aryl halides. The electron-withdrawing benzonitrile group further activates the boron center, facilitating C–C bond formation with electron-deficient partners .

Q. What purification techniques are recommended for isolating this air-sensitive compound?

Due to the dioxaborolane group’s sensitivity to moisture and oxygen, purification should be performed under inert gas (N₂ or Ar) using anhydrous solvents. Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from dry toluene/hexane mixtures is effective. Storage in sealed vials with molecular sieves at –20°C is advised .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and boronate ester integrity (e.g., absence of hydrolysis signals at ~δ 7 ppm for boronic acid).
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves stereoelectronic effects of the chlorine and nitrile groups on molecular packing .
  • IR/Raman : Identifies vibrational modes of the nitrile (C≡N stretch ~2230 cm⁻¹) and boronate ester (B–O stretches ~1350–1400 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki coupling with sterically hindered substrates?

Optimize ligand selection (e.g., SPhos or XPhos ligands for bulky substrates), solvent polarity (e.g., DMF for electron-deficient partners), and temperature (stepwise heating to 120°C). Kinetic studies using in-situ NMR or HPLC-MS can track intermediate formation and guide catalyst loading adjustments .

Q. How should researchers resolve contradictions between experimental and computational spectral data?

For discrepancies in NMR chemical shifts:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments.
  • Cross-validate with NOESY/ROESY for conformational analysis.
  • Check for paramagnetic impurities or solvent effects if experimental shifts deviate >0.5 ppm .

Q. What computational approaches predict the compound’s behavior in catalytic cycles?

Density Functional Theory (DFT) can model transition states in Suzuki-Miyaura reactions, focusing on Pd–B bond formation and oxidative addition barriers. Molecular dynamics simulations assess solvent effects on reaction kinetics. QSAR models link substituent electronic parameters (Hammett σ) to reaction rates .

Q. What biological screening strategies are suitable for evaluating its medicinal potential?

  • Enzyme inhibition assays : Test against targets like HSD17B13 (linked to metabolic disorders) using fluorescence polarization or SPR.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2) with LC₅₀ determination.
  • Metabolic stability : Incubate with liver microsomes and track degradation via LC-MS .

Q. How can this compound be applied in materials science, such as organic electronics?

Its electron-deficient benzonitrile core and boronate ester’s Lewis acidity make it a candidate for:

  • Organic semiconductors : As a dopant to enhance charge mobility in π-conjugated polymers.
  • Coordination polymers : Self-assembly with transition metals (e.g., Cu²⁺) to create porous frameworks for gas storage .

Q. What strategies mitigate decomposition during long-term storage or under harsh reaction conditions?

  • Additives : Include radical scavengers (e.g., BHT) to prevent oxidative degradation.
  • Encapsulation : Disperse in polymer matrices (e.g., PMMA) to reduce moisture exposure.
  • In-situ generation : Prepare the boronate ester from its boronic acid precursor immediately before use .

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